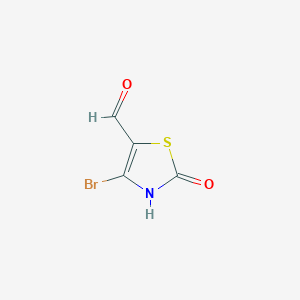
4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a bromine atom, an oxo group, and an aldehyde group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of the thiazole ring . The reaction conditions often include heating under reflux and the use of a base such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Bromo-2-oxo-3H-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Bromo-2-oxo-3H-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Industrial Applications: Utilized in the development of agrochemicals and dyes due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-3H-1,3-thiazole-5-carbaldehyde: Lacks the bromine substitution, resulting in different reactivity and biological activity.
4-Chloro-2-oxo-3H-1,3-thiazole-5-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and applications.
4-Bromo-2-oxo-3H-1,3-thiazole-5-methanol:
Uniqueness
4-Bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its combination of functional groups allows for diverse chemical transformations and applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C4H2BrNO2S |
|---|---|
Molekulargewicht |
208.04 g/mol |
IUPAC-Name |
4-bromo-2-oxo-3H-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C4H2BrNO2S/c5-3-2(1-7)9-4(8)6-3/h1H,(H,6,8) |
InChI-Schlüssel |
DOFLKUWTBOIQFL-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(NC(=O)S1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[[[(1R)-1-[3-[(2S,R)-2-[[(1-Carboxycyclopropyl)methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methylcyclopropaneacetic Acid](/img/structure/B13855696.png)
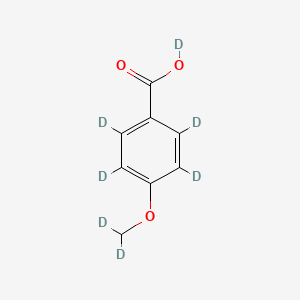

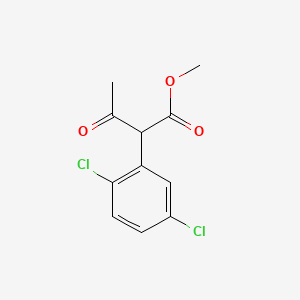
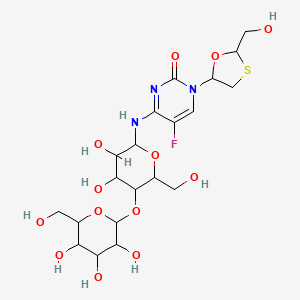
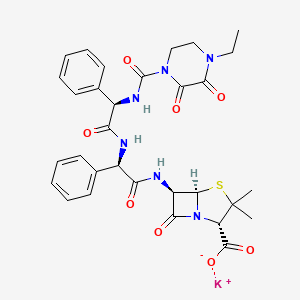
![4-[2-(aminooxy)ethyl]Morpholine hydrochloride](/img/structure/B13855733.png)



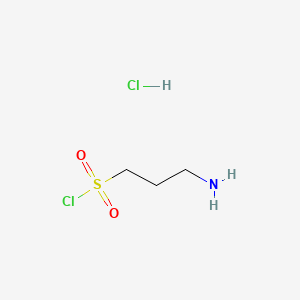
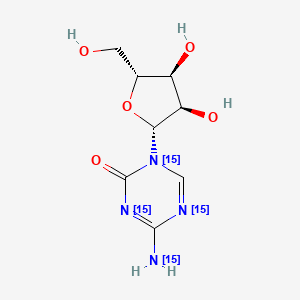
![2-Phenyl[1,2,4]triazolo[1,5-a]pyridine-8-carboxamide](/img/structure/B13855793.png)
![(5-Hydroxy-10a-methoxy-4,7-dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-Bromonicotinate](/img/structure/B13855799.png)
